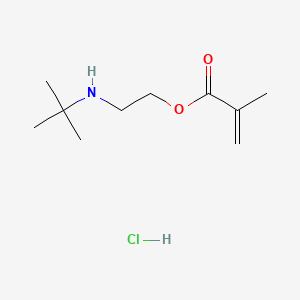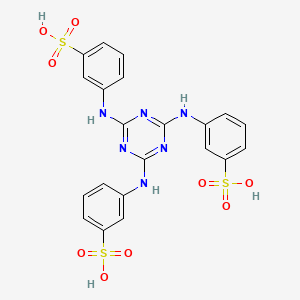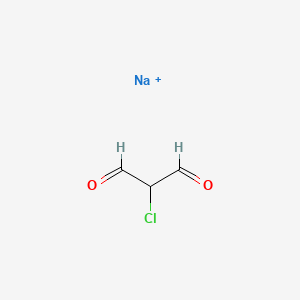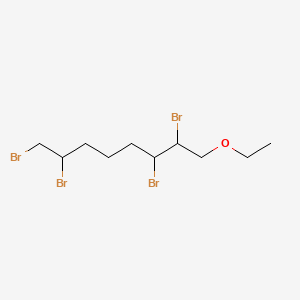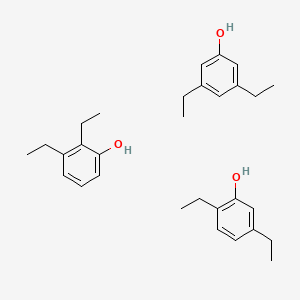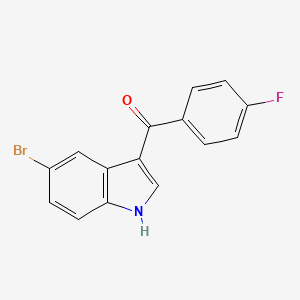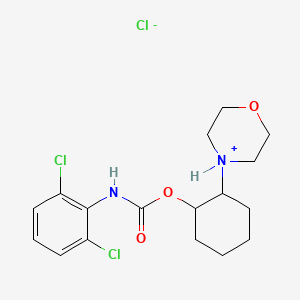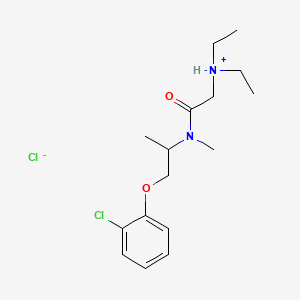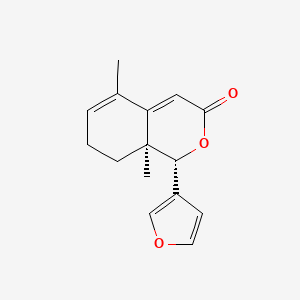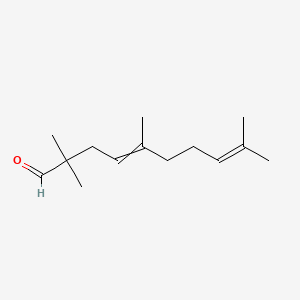
2,2,5,9-Tetramethyldeca-4,8-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,9-Tetramethyldeca-4,8-dienal is an organic compound with the molecular formula C14H24O It is characterized by its unique structure, which includes multiple double bonds and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,9-Tetramethyldeca-4,8-dienal typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and purification steps. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced catalysts and automated systems ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also integral to industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5,9-Tetramethyldeca-4,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols.
Substitution: The double bonds in the molecule can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and acids (e.g., HCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alkenes, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2,2,5,9-Tetramethyldeca-4,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2,5,9-Tetramethyldeca-4,8-dienal exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The double bonds in the molecule also play a role in its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5,9-Tetramethyldeca-4,8-dien-1-ol: Similar structure but with an alcohol group instead of an aldehyde.
2,2,5,9-Tetramethyldeca-4,8-dienoic acid: Similar structure but with a carboxylic acid group.
Uniqueness
2,2,5,9-Tetramethyldeca-4,8-dienal is unique due to its specific combination of double bonds and an aldehyde group, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable in various applications and research areas.
Propiedades
Número CAS |
53131-20-7 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
2,2,5,9-tetramethyldeca-4,8-dienal |
InChI |
InChI=1S/C14H24O/c1-12(2)7-6-8-13(3)9-10-14(4,5)11-15/h7,9,11H,6,8,10H2,1-5H3 |
Clave InChI |
WNMULXZVYDQAHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(C)(C)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


